![molecular formula C18H30ClNO2 B14325390 1-[2-(Decyloxy)-2-oxoethyl]-3-methylpyridin-1-ium chloride CAS No. 106996-08-1](/img/structure/B14325390.png)
1-[2-(Decyloxy)-2-oxoethyl]-3-methylpyridin-1-ium chloride
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1-[2-(Decyloxy)-2-oxoethyl]-3-methylpyridin-1-ium chloride is a quaternary ammonium compound with a pyridinium core. This compound is known for its unique chemical properties, making it valuable in various scientific and industrial applications.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 1-[2-(Decyloxy)-2-oxoethyl]-3-methylpyridin-1-ium chloride typically involves the alkylation of 3-methylpyridine with 2-(decyloxy)-2-oxoethyl chloride. The reaction is carried out in the presence of a base such as sodium hydroxide or potassium carbonate to neutralize the hydrochloric acid formed during the reaction. The reaction is usually conducted in an organic solvent like acetonitrile or dichloromethane at elevated temperatures to ensure complete conversion.
Industrial Production Methods
On an industrial scale, the production of this compound follows similar synthetic routes but with optimized reaction conditions to maximize yield and purity. Continuous flow reactors and automated systems are often employed to ensure consistent quality and scalability. The final product is purified using techniques such as recrystallization or column chromatography.
Analyse Chemischer Reaktionen
Types of Reactions
1-[2-(Decyloxy)-2-oxoethyl]-3-methylpyridin-1-ium chloride undergoes various chemical reactions, including:
Nucleophilic Substitution: The chloride ion can be replaced by other nucleophiles such as hydroxide, cyanide, or thiolate ions.
Oxidation: The compound can be oxidized to form corresponding N-oxides.
Reduction: Reduction reactions can convert the pyridinium ring to a dihydropyridine derivative.
Common Reagents and Conditions
Nucleophilic Substitution: Reagents like sodium hydroxide or potassium cyanide in aqueous or alcoholic solutions.
Oxidation: Oxidizing agents such as hydrogen peroxide or peracids.
Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride.
Major Products
Nucleophilic Substitution: Products depend on the nucleophile used, such as hydroxide yielding the corresponding alcohol.
Oxidation: N-oxides of the pyridinium ring.
Reduction: Dihydropyridine derivatives.
Wissenschaftliche Forschungsanwendungen
1-[2-(Decyloxy)-2-oxoethyl]-3-methylpyridin-1-ium chloride has diverse applications in scientific research:
Chemistry: Used as a phase transfer catalyst in organic synthesis.
Biology: Investigated for its antimicrobial properties against various pathogens.
Medicine: Explored for potential use in drug delivery systems due to its ability to interact with biological membranes.
Industry: Utilized in the formulation of surfactants and detergents due to its amphiphilic nature.
Wirkmechanismus
The mechanism of action of 1-[2-(Decyloxy)-2-oxoethyl]-3-methylpyridin-1-ium chloride involves its interaction with cellular membranes. The compound’s amphiphilic structure allows it to integrate into lipid bilayers, disrupting membrane integrity and leading to cell lysis. This property is particularly useful in its antimicrobial applications, where it targets bacterial cell membranes.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
- 1-[2-(Decyloxy)-2-oxoethyl]-2-(2-methoxyphenoxymethyl)-3-methyl-1H-1,3-benzodiazol-3-ium chloride
- 1-[2-(Decyloxy)-2-oxoethyl]-3-methyl-2-(phenoxymethyl)-1H-1,3-benzodiazol-3-ium chloride
Uniqueness
Compared to similar compounds, 1-[2-(Decyloxy)-2-oxoethyl]-3-methylpyridin-1-ium chloride exhibits unique properties due to its pyridinium core, which enhances its solubility and reactivity. Its specific structure allows for more efficient interaction with biological membranes, making it a more potent antimicrobial agent.
Eigenschaften
CAS-Nummer |
106996-08-1 |
|---|---|
Molekularformel |
C18H30ClNO2 |
Molekulargewicht |
327.9 g/mol |
IUPAC-Name |
decyl 2-(3-methylpyridin-1-ium-1-yl)acetate;chloride |
InChI |
InChI=1S/C18H30NO2.ClH/c1-3-4-5-6-7-8-9-10-14-21-18(20)16-19-13-11-12-17(2)15-19;/h11-13,15H,3-10,14,16H2,1-2H3;1H/q+1;/p-1 |
InChI-Schlüssel |
SOFQBRUINYWRQH-UHFFFAOYSA-M |
Kanonische SMILES |
CCCCCCCCCCOC(=O)C[N+]1=CC=CC(=C1)C.[Cl-] |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![2-[(Hex-1-en-5-yn-3-yl)oxy]oxane](/img/structure/B14325315.png)
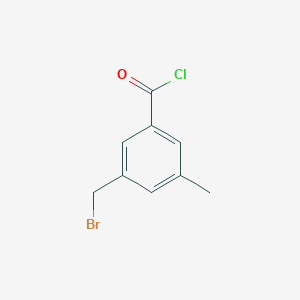
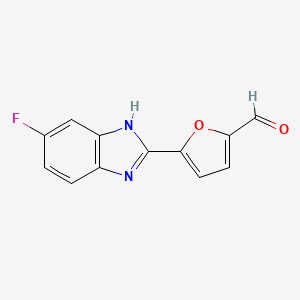
![hexyl-[3-(2-methoxyphenyl)propyl]azanium;chloride](/img/structure/B14325338.png)

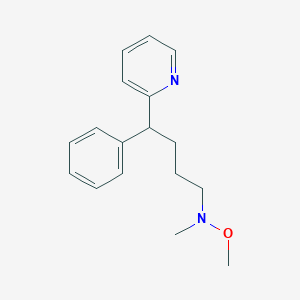
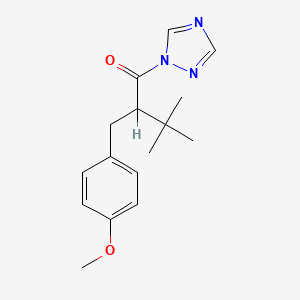

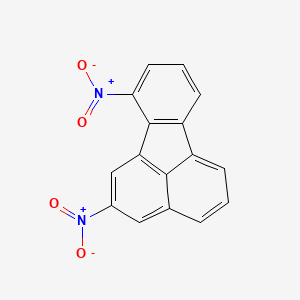

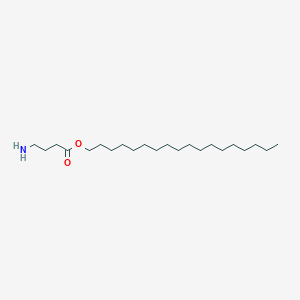
![1-Isothiocyanato-4-[2-(4-pentylcyclohexyl)ethyl]benzene](/img/structure/B14325394.png)
![1-[Bis(4-chlorophenyl)methyl]-1H-imidazole](/img/structure/B14325402.png)

